molecular formula C7H5BrF2Zn B1588186 2,5-Difluorobenzylzinc bromide CAS No. 307496-32-8

2,5-Difluorobenzylzinc bromide

Cat. No.: B1588186
CAS No.: 307496-32-8
M. Wt: 272.4 g/mol
InChI Key: KZDGYLNACDHULV-UHFFFAOYSA-M
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Description

2,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5F2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

2,5-Difluorobenzyl bromide+Zinc2,5-Difluorobenzylzinc bromide\text{2,5-Difluorobenzyl bromide} + \text{Zinc} \rightarrow \text{this compound} 2,5-Difluorobenzyl bromide+Zinc→2,5-Difluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the benzyl group from the zinc reagent to an organic halide, facilitated by a palladium catalyst.

Common Reagents and Conditions

    Reagents: Organic halides (e.g., aryl halides), palladium catalysts, bases (e.g., potassium carbonate)

    Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures

Major Products

The major products of these reactions are substituted aromatic compounds, where the benzyl group from this compound is transferred to the organic halide.

Scientific Research Applications

2,5-Difluorobenzylzinc bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

    Synthesis of Pharmaceuticals: Used in the synthesis of complex organic molecules, including pharmaceutical intermediates.

    Material Science: Employed in the preparation of functionalized materials with specific properties.

    Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 2,5-difluorobenzylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organic halide. The zinc reagent then transfers the benzyl group to the palladium complex, which subsequently undergoes reductive elimination to form the final product. The key steps are:

    Oxidative Addition: The organic halide reacts with the palladium catalyst to form a palladium-halide complex.

    Transmetalation: The benzyl group from the zinc reagent is transferred to the palladium complex.

    Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzylzinc bromide
  • 3,5-Difluorobenzylzinc bromide
  • 2-Fluorobenzylzinc chloride
  • 4-Fluorobenzylzinc chloride

Uniqueness

2,5-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it suitable for the synthesis of specific target molecules that other similar compounds may not achieve as efficiently .

Properties

IUPAC Name

bromozinc(1+);1,4-difluoro-2-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGYLNACDHULV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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